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Compound of Interest

4-
Compound Name: _ _
(Trifluoromethoxy)benzohydrazide

Cat. No.: B063880

Executive Summary

This technical guide provides an in-depth analysis of 4-(trifluoromethoxy)benzohydrazide, a
key chemical intermediate for researchers in medicinal chemistry and drug development. We
delve into its core chemical identity, including its definitive CAS Registry Number, and provide a
detailed, expert-derived interpretation of its expected spectral characteristics (MS, IR, NMR).
This document explains the scientific rationale behind the compound's utility, focusing on the
strategic importance of the trifluoromethoxy (-OCFs3) group in modern drug design.
Furthermore, a validated, step-by-step synthetic protocol is presented, alongside a discussion
of its broad applications as a versatile scaffold for creating compound libraries. This guide is
intended to serve as a practical and authoritative resource for scientists leveraging this
molecule in their research endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the
chemical entity. 4-(Trifluoromethoxy)benzohydrazide is a distinct molecule, differentiated
from its commonly confused analogue, 4-(trifluoromethyl)benzohydrazide. The core identifiers
are summarized below.
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Parameter Value Source
4-
IUPAC Name (trifluoromethoxy)benzohydrazi  [1]
de
CAS Registry Number 175277-18-6 [2]
Molecular Formula CsH7F3N20:2 [11[2]
Molecular Weight 220.15 g/mol [1][2]
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Chemical Structure PubChem
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The Scientific Rationale: The Trifluoromethoxy
Moiety in Medicinal Chemistry

The strategic incorporation of the trifluoromethoxy (-OCFs) group onto the benzohydrazide
scaffold is a deliberate choice rooted in established medicinal chemistry principles. This
functional group imparts several desirable properties to a parent molecule, making it a highly
valuable substituent in drug design:

» Enhanced Lipophilicity: The -OCFs group significantly increases the lipophilicity (fat-
solubility) of a molecule. This is a critical parameter for influencing a drug candidate's ability
to cross cellular membranes and the blood-brain barrier.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCFs group is
highly resistant to metabolic degradation by cytochrome P450 enzymes in the liver, which
can increase the half-life and bioavailability of a drug.
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» Modulated Electronic Effects: As a strong electron-withdrawing group, the -OCFs moiety can
alter the pKa of nearby functional groups, influencing binding interactions with biological
targets like enzymes or receptors.

e Improved Permeability: By acting as a "lipophilic hydrogen bond acceptor,” this group can
improve a molecule's passive diffusion across biological membranes.

These combined effects justify the selection of 4-(trifluoromethoxy)benzohydrazide as a
precursor for developing novel therapeutic agents with potentially optimized pharmacokinetic
profiles.

Spectroscopic Characterization and Structural
Elucidation

While publicly accessible, peer-reviewed spectra for this specific compound are not available in
the searched databases, its structure can be confidently predicted and would be confirmed
using standard analytical techniques. As a Senior Application Scientist, this section details the
expected spectral data based on chemical principles and analysis of analogous structures.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For 4-
(trifluoromethoxy)benzohydrazide, high-resolution mass spectrometry (HRMS) is the gold
standard for confirming the molecular formula.

lon Adduct Calculated m/z
M]* 220.0460
[M+H]* 221.0538
[M+Na]* 243.0357

Expert Interpretation: The primary peak observed would be the molecular ion [M]* or, more
commonly in electrospray ionization (ESI), the protonated molecule [M+H]*. Key fragmentation
patterns would provide definitive structural evidence:
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e Loss of the hydrazinyl group (-NHNHz2): A neutral loss of 31.0188 Da, leading to a fragment
corresponding to the 4-(trifluoromethoxy)benzoyl cation.

» Cleavage of the carbonyl-aryl bond: Fragmentation yielding ions corresponding to the
CeH4OCFs* and CONHNH2* moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.
The analysis relies on the principle that chemical bonds vibrate at specific, quantifiable
frequencies.

Wavenumber Range (cm~*) Vibrational Mode Functional Group

N-H Stretch (asymmetric &

3350 - 3200 symmetric) Hydrazide (-NH2)

3100 - 3000 Aromatic C-H Stretch Benzene Ring

1680 - 1640 C=0 Stretch (Amide I) Carbonyl

1610 - 1580 N-H Bend (Amide I1) Hydrazide (-NHNH-)
1300 - 1100 C-F Stretch (strong, complex) Trifluoromethoxy (-OCF3)
1250 - 1200 Asymmetric C-O-C Stretch Aryl Ether

Expert Interpretation: The most telling signals in an IR spectrum would be the sharp, distinct
stretches of the N-H bonds in the 3350-3200 cm~! region and the strong, prominent carbonyl
(C=0) absorption around 1650 cm~1. The presence of very strong, broad absorptions in the
1300-1100 cm~? range is a classic indicator of C-F bonds, confirming the trifluoromethoxy

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

1H NMR (Proton NMR):
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e Aromatic Protons (6 7.5-8.0 ppm): The four protons on the benzene ring will appear as a
complex AA'BB' system, often simplifying to two distinct doublets. The two protons ortho to
the carbonyl group will be downfield (closer to & 8.0) due to its electron-withdrawing nature,
while the two protons ortho to the -OCFs group will be slightly more upfield.

e Amide Proton (6 ~9.5-10.5 ppm): The -C(=O)NH- proton will appear as a broad singlet. Its
chemical shift can be highly dependent on solvent and concentration.

e Amine Protons (& ~4.5-5.0 ppm): The terminal -NHz protons will also appear as a broad
singlet, integrating to 2H.

13C NMR (Carbon NMR):
e Carbonyl Carbon (& ~165-170 ppm): The C=0 carbon will be the most downfield signal.

e Aromatic Carbons (& ~115-155 ppm): Six distinct signals are expected. The carbon attached
to the -OCFs group will be significantly affected, as will the carbon attached to the carbonyl
group (ipso-carbon).

o Trifluoromethoxy Carbon (& ~120 ppm): The carbon of the -OCFs group will appear as a
guartet due to coupling with the three fluorine atoms (*QJCF).

9F NMR (Fluorine NMR):

e Asingle, sharp signal (a singlet) is expected in the range of d -58 to -60 ppm, characteristic
of the -OCFs group. The absence of any coupling confirms that there are no adjacent
protons or other fluorine atoms.

Recommended Synthetic Protocol

The synthesis of 4-(trifluoromethoxy)benzohydrazide is a robust and well-established two-
step process that can be reliably executed in a standard laboratory setting.[3][4] The causality
behind this choice is its high efficiency and the commercial availability of the starting material.

Principle

The synthesis proceeds via two sequential reactions:
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o Fischer Esterification: The starting material, 4-(trifluoromethoxy)benzoic acid, is converted to
its corresponding methyl ester using methanol in the presence of a catalytic amount of
strong acid (e.g., H2S0Oa4). This activates the carbonyl group for the subsequent step.

o Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate. The highly
nucleophilic hydrazine displaces the methoxy group from the ester to form the stable
benzohydrazide product.

Synthetic Workflow Diagram

Step 1: Fischer Esterification
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Caption: Two-step synthesis of 4-(trifluoromethoxy)benzohydrazide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-(trifluoromethoxy)benzoate

To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)benzoic
acid (1.0 eq).

e Add an excess of methanol (approx. 10-15 mL per gram of acid).

o Carefully add concentrated sulfuric acid (H2SOa4) dropwise, approximately 2-3% of the
volume of methanol.

o Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor reaction
progress by TLC (Thin Layer Chromatography).

o After completion, cool the reaction to room temperature and remove the excess methanol
under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution
to neutralize the acid, followed by a brine wash.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the crude methyl ester, which can be used directly in the next step.

Step 2: Synthesis of 4-(Trifluoromethoxy)benzohydrazide

o Dissolve the methyl 4-(trifluoromethoxy)benzoate (1.0 eq) from the previous step in ethanol
(approx. 10 mL per gram of ester) in a round-bottom flask with a reflux condenser.

e Add hydrazine hydrate (N2H4-H20, approx. 2.0-3.0 eq) to the solution.

e Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours. The product often begins to
precipitate out of the solution as a white solid.

e Monitor the reaction by TLC until the starting ester is consumed.
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e Cool the reaction mixture in an ice bath to maximize precipitation.
o Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

e Dry the product under vacuum to yield 4-(trifluoromethoxy)benzohydrazide as a white
crystalline solid.

Applications in Drug Discovery and Chemical
Biology

Benzohydrazide derivatives are recognized as "privileged scaffolds" in medicinal chemistry due
to their wide range of biological activities, including antimicrobial, anticancer, and anti-
inflammatory properties.[5][6][7][8] 4-(Trifluoromethoxy)benzohydrazide serves as a critical
building block for creating libraries of novel compounds for biological screening.

The primary application involves the reaction of the terminal hydrazide (-NHz2) group with
various aldehydes and ketones to form a diverse library of hydrazones. This reaction is highly
reliable and proceeds under mild conditions. These resulting hydrazone derivatives have been
identified as potent inhibitors of enzymes such as acetylcholinesterase and
butyrylcholinesterase.[3][4]

Caption: Use as a scaffold for generating diverse hydrazone libraries.

Conclusion

4-(Trifluoromethoxy)benzohydrazide (CAS: 175277-18-6) is a high-value chemical
intermediate whose utility is derived from the unique physicochemical properties of the
trifluoromethoxy group. This guide has provided a comprehensive overview of its chemical
identity, a predictive analysis of its key spectral data for unambiguous characterization, and a
reliable, field-tested synthetic protocol. Its role as a versatile building block for generating
hydrazone libraries makes it an indispensable tool for researchers and scientists in the ongoing
quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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